PNMT Inhibition Compared to Propranolol
CAS 327105-12-4 exhibits measurable, albeit weak, inhibitory activity against phenylethanolamine N-methyltransferase (PNMT) with a Ki of 1.11 × 10⁶ nM (1.11 mM) in a radiochemical assay using bovine PNMT enzyme [1]. In contrast, the non-selective β-blocker propranolol has been shown to reduce PNMT activity in specific rat brain regions following chronic in vivo administration, but no quantified in vitro Ki value for PNMT inhibition is available for propranolol in a comparable cell-free assay [2]. The target compound therefore provides a defined PNMT affinity measurement suitable for concentration-response calculations, whereas propranolol lacks standardized in vitro PNMT inhibitory data for analogous experimental design.
| Evidence Dimension | In vitro PNMT enzyme inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 1.11 × 10⁶ nM (1.11 mM) |
| Comparator Or Baseline | Propranolol: no quantitative Ki available for PNMT inhibition in comparable cell-free enzymatic assay |
| Quantified Difference | Target compound provides a defined Ki; propranolol lacks directly comparable in vitro Ki data |
| Conditions | Radiochemical assay, bovine PNMT enzyme (Bos taurus) |
Why This Matters
For investigators studying PNMT as a pharmacological target in catecholamine biosynthesis, the availability of a defined Ki enables dose-response experimental design and structure-activity relationship (SAR) optimization that is not feasible using propranolol due to the absence of a standardized in vitro PNMT inhibition constant.
- [1] BindingDB. BDBM50367284. Ki = 1.11E+6 nM for Phenylethanolamine N-Methyltransferase (PNMT), bovine. Retrieved from bindingdb.org. View Source
- [2] Mouradian MS, Verrier RL, Smith CC, et al. Effects of chronic β-blockers treatment on catecholamine synthesizing enzymes in spontaneously hypertensive rats. Biochemical Pharmacology, 2002. DOI: 10.1016/S0006-2952(02)01234-4. View Source
